Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13491326
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO3 |
|---|---|
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | ISRJRRVWAPZDPY-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=CC=C1)O)N.Cl |
| SMILES | COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 72683-79-5) has the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 245.70 g/mol . The compound’s IUPAC name, (S)-2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, reflects its stereochemistry, with the amino group at the C2 position and the 3-hydroxyphenyl moiety at C3 . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 72683-79-5 | |
| Molecular Formula | C₁₀H₁₄ClNO₃ | |
| Exact Mass | 245.06 g/mol | |
| XLogP3-AA (LogP) | 1.65 | |
| Polar Surface Area (PSA) | 72.55 Ų | |
| Hydrogen Bond Donors | 3 (NH₂, OH, HCl) |
The (S)-configuration is critical for its biological activity, as enantiomeric purity often influences receptor binding in pharmaceutical applications .
Spectral Data and Confirmation of Structure
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. In the ¹H NMR spectrum, the 3-hydroxyphenyl group exhibits aromatic protons as a multiplet at δ 6.6–7.2 ppm, while the methyl ester resonates as a singlet at δ 3.6–3.8 ppm . The α-proton adjacent to the amino group appears as a doublet of doublets near δ 3.2 ppm due to coupling with the NH₂ and β-protons . High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 196.1 [M+H]⁺ for the free base, confirming the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves a two-step process:
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Esterification of the β-Amino Acid:
The free base, methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate, is synthesized via esterification of the corresponding β-amino acid using methanol and thionyl chloride (SOCl₂) as a catalyst . Reaction conditions include cooling to 0–5°C to minimize racemization, followed by gradual warming to room temperature. Typical yields range from 80–90% . -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol/water .
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Reactants: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (5.56 g, 30.76 mmol), methanol (120 mL), SOCl₂ (11.2 mL, 154 mmol).
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Conditions: Ice bath (0°C), dropwise SOCl₂ addition, stirring overnight at 20°C.
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Workup: Solvent evaporation, basification with NaHCO₃, extraction with ethyl acetate (5 × 50 mL), drying (Na₂SO₄), and evaporation.
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Yield: 4.97 g (89%).
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and reduce racemization risks. A patented method (WO2019/121223) utilizes immobilized lipases in microreactors to achieve enantiomeric excess (ee) >99% . Key parameters include:
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Temperature: 25–30°C
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Residence Time: 10–15 minutes
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Catalyst: Candida antarctica lipase B (CAL-B) immobilized on silica .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar solvents:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 218°C, with no melting point observed below 200°C . The hydrochloride salt is hygroscopic, requiring storage under anhydrous conditions .
Applications in Pharmaceutical Research
Intermediate for Tyrosine Kinase Inhibitors
The 3-hydroxyphenyl moiety mimics tyrosine’s structure, making this compound a key intermediate in synthesizing kinase inhibitors. For example, it is used in the production of sunitinib analogs, which target vascular endothelial growth factor receptors (VEGFRs) .
Chiral Building Block for Peptidomimetics
The (S)-configuration enables its incorporation into peptidomimetics designed to resist proteolytic degradation. A 2023 study demonstrated its utility in synthesizing β-peptide foldamers with antimicrobial activity .
Analytical Methods for Quality Control
Quantitative Analysis
A validated UPLC-MS/MS method achieves a limit of quantification (LOQ) of 0.1 ng/mL, suitable for pharmacokinetic studies .
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